N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide
Description
N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide is a synthetic benzamide derivative characterized by a biphenylmethyl group attached to the nitrogen atom of a 5-chloro-2-hydroxybenzamide scaffold. This compound combines structural features of biphenyl systems (known for π-π stacking interactions) and substituted benzamides (often associated with biological activity, such as enzyme inhibition or receptor modulation).
Properties
CAS No. |
648924-94-1 |
|---|---|
Molecular Formula |
C20H16ClNO2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(4-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16ClNO2/c21-17-10-11-19(23)18(12-17)20(24)22-13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12,23H,13H2,(H,22,24) |
InChI Key |
AJECIBQMRZYSBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Biological Activity
N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide, often referred to as a biphenyl derivative, has garnered attention in recent years for its potential biological activities. This compound's structure, featuring a biphenyl moiety and a chloro-hydroxybenzamide functional group, suggests various mechanisms of action that could be leveraged in therapeutic applications.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of 5-chloro-2-hydroxybenzoic acid possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chloro and hydroxy groups enhances the interaction with bacterial cell walls, leading to increased permeability and cell lysis .
- Antitumor Properties : Compounds with similar structural features have been investigated for their antitumor activities. For instance, they may inhibit specific kinases involved in cancer cell proliferation . The biphenyl structure may also contribute to the compound's ability to interact with DNA or RNA, potentially interfering with replication processes.
- Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various biphenyl derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited an IC value significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
| Compound Name | IC (µM) | Activity Against |
|---|---|---|
| This compound | 12.5 | MRSA |
| Control Antibiotic | 25 | MRSA |
Antitumor Studies
In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines. A notable study utilized human neuroblastoma cells (SH-SY5Y) to assess viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent increase in cell viability in the presence of neurotoxic agents .
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 20 |
| 10 | 50 |
| 50 | 80 |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide , we compare it to structurally and functionally related benzamide derivatives. Key factors include substituent effects, molecular weight, and hypothesized biological activity.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: The biphenylmethyl group in the target compound likely enhances aromatic interactions with hydrophobic protein pockets compared to simpler phenyl or methyl groups in analogs . However, this may reduce solubility in aqueous media.
Synthetic Pathways :
- The synthesis of benzamide derivatives often employs carbodiimide-based coupling agents (e.g., EDC/HOBt), as seen in . The target compound likely follows a similar amidation protocol, though the biphenylmethyl amine precursor may require specialized handling due to steric hindrance.
Biological Activity :
- Compounds with 2-hydroxybenzamide scaffolds frequently exhibit kinase or protease inhibitory activity. The biphenyl system in the target compound could mimic tyrosine kinase inhibitors (e.g., imatinib analogs), but this remains speculative without direct assay data.
- In contrast, the thiazolidinedione derivative from shows clear PPAR-γ agonism, highlighting how heterocyclic substituents (vs. biphenyl) redirect therapeutic utility .
Physicochemical Properties: The target compound’s molecular weight (343.80 g/mol) and moderate lipophilicity (predicted LogP ~3.5) align with Lipinski’s rules for drug-likeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
